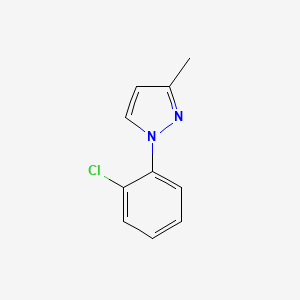

1-(2-chlorophenyl)-3-methyl-1H-pyrazole

Description

BenchChem offers high-quality 1-(2-chlorophenyl)-3-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chlorophenyl)-3-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-methylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-8-6-7-13(12-8)10-5-3-2-4-9(10)11/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXPOMJYLPSDFEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure and properties of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole

An In-depth Technical Guide to the Chemical Structure and Properties of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole and its Analogs

Authored by a Senior Application Scientist

Introduction: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2][3] Its versatile chemical nature and ability to form a wide array of derivatives have established it as a "privileged scaffold" in the development of novel therapeutic agents.[2][3] A significant number of approved drugs, including the anti-cancer agents ibrutinib and ruxolitinib, and the anti-inflammatory drug celecoxib, feature a pyrazole core, highlighting its importance in targeting various biological pathways.[1]

This guide provides a detailed technical overview of the . Due to the limited publicly available data on this specific isomer, this document will also draw upon information from closely related analogs and derivatives to provide a comprehensive understanding of this chemical class for researchers, scientists, and drug development professionals. The insights provided herein are grounded in established chemical principles and data from authoritative sources.

Molecular Architecture: Unpacking the 1-(2-chlorophenyl)-3-methyl-1H-pyrazole Structure

The chemical identity of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole is defined by its unique arrangement of a pyrazole core with specific substituents that dictate its physicochemical properties and potential biological activity.

Core Heterocyclic System: The 1H-Pyrazole Ring

The foundation of the molecule is the 1H-pyrazole ring, an aromatic diazole. The aromaticity of the ring system contributes to its relative stability. The presence of two nitrogen atoms provides sites for hydrogen bonding and coordination with biological targets, a key feature in its pharmacological utility.[2]

Key Substituents and Their Influence:

-

1-(2-chlorophenyl) Group: A chlorophenyl group is attached to the N1 position of the pyrazole ring. The chlorine atom at the ortho position of the phenyl ring introduces steric and electronic effects. It is an electron-withdrawing group, which can influence the electron density of the pyrazole ring and the overall lipophilicity of the molecule.

-

3-methyl Group: A methyl group is situated at the C3 position of the pyrazole ring. This small alkyl group can impact the molecule's steric profile and its interactions with target proteins.

Chemical Identification

| Identifier | Value | Source |

| IUPAC Name | 1-(2-chlorophenyl)-3-methyl-1H-pyrazole | N/A |

| Molecular Formula | C10H9ClN2 | PubChem |

| Molecular Weight | 192.65 g/mol | PubChem |

| Canonical SMILES | CC1=NN(C=C1)C2=CC=CC=C2Cl | PubChem |

| InChIKey | Not available for this specific isomer | |

| CAS Number | Not available for this specific isomer |

Physicochemical Properties and Characterization

The physical and chemical properties of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole are crucial for its handling, formulation, and biological activity. While experimental data for this specific compound is scarce, we can infer its likely properties from computational predictions and data from analogous structures.

Predicted Physicochemical Properties

| Property | Predicted Value (for related structures) | Significance in Drug Development |

| XLogP3 | 2.4 - 5.9 | Indicates lipophilicity and potential for membrane permeability. |

| Hydrogen Bond Donors | 0 | Affects solubility and binding to target proteins. |

| Hydrogen Bond Acceptors | 1-2 | Influences solubility and interactions with biological targets. |

| Rotatable Bond Count | 1-4 | Relates to conformational flexibility. |

| Topological Polar Surface Area | 17.8 Ų (for a related structure) | Correlates with drug transport and bioavailability. |

Data inferred from PubChem entries for related pyrazole derivatives.[5][6][7][8]

Spectroscopic Profile

The structural elucidation of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole and its derivatives relies on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the chlorophenyl ring, the protons on the pyrazole ring, and the methyl protons. The chemical shifts and coupling patterns would confirm the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would provide evidence for all carbon atoms in the molecule, including the substituted pyrazole ring and the chlorophenyl group. For a related compound, 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, characteristic chemical shifts for the pyrazole C=N and =C-Cl carbons were observed at δ = 148.8 and 114.4 ppm, respectively.[9]

-

Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information. For 1-(2-chlorophenyl)-3-methylpyrazole-4-carbaldehyde, the monoisotopic mass is reported as 220.04034 Da.[6]

Synthesis and Reactivity: Constructing the Pyrazole Core

The synthesis of substituted pyrazoles is a well-established area of organic chemistry, with several reliable methods available.

General Synthetic Strategies

A common and effective method for the synthesis of 1,3-disubstituted pyrazoles is the Claisen-Schmidt condensation followed by a cyclization reaction. This approach involves the reaction of a substituted acetophenone with a carbaldehyde to form a chalcone, which then undergoes cyclocondensation with hydrazine hydrate to yield the pyrazoline derivative.[10]

Another versatile method is the reaction of N-monosubstituted hydrazones with nitroolefins , which allows for the regioselective synthesis of 1,3,5-trisubstituted pyrazoles.[11] Additionally, a sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides has been reported for the synthesis of substituted pyrazoles.[12]

Illustrative Synthetic Workflow

Caption: Generalized synthetic pathways to substituted pyrazoles.

Reactivity Profile

The pyrazole ring is generally stable to many reaction conditions. The electron-withdrawing nature of the 2-chlorophenyl group at N1 may influence the reactivity of the pyrazole ring towards electrophilic substitution. The C4 position is often the most reactive site for such substitutions. The methyl group at C3 is generally unreactive but can influence the regioselectivity of reactions.

Potential Applications in Drug Development and Research

The pyrazole scaffold is a versatile building block for the development of a wide range of biologically active molecules.

Established Pharmacological Activities

Derivatives of pyrazole have demonstrated a broad spectrum of pharmacological activities, including:

-

Anti-inflammatory: As seen with celecoxib and lonazolac.[2][3]

-

Anticancer: Numerous pyrazole-containing compounds act as kinase inhibitors.[1]

-

Antimicrobial: Certain aniline-derived pyrazoles have shown potent activity against resistant bacteria.[1]

-

Antiviral: Lenacapavir, a pyrazole-containing drug, is used to treat HIV.[1]

-

Other activities: Pyrazole derivatives have also been investigated as antipyretic, analgesic, and antidepressant agents.[13]

Logical Framework for Therapeutic Potential

Caption: Logical flow from core structure to therapeutic applications.

The specific substitution pattern of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole makes it an interesting candidate for further investigation. The presence of the chlorophenyl group could enhance binding to hydrophobic pockets in target proteins, while the methyl group could provide steric hindrance or favorable van der Waals interactions.

Safety and Handling Considerations

While a specific safety data sheet for 1-(2-chlorophenyl)-3-methyl-1H-pyrazole is not available, data from related pyrazole derivatives provide general guidance.

General Hazard Profile

Many substituted pyrazoles are classified with the following hazards:

-

Causes skin irritation [4]

-

Causes serious eye damage

Recommended Handling Practices

Given the potential hazards, the following precautions are recommended when handling this class of compounds:

-

Work in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

1-(2-chlorophenyl)-3-methyl-1H-pyrazole belongs to a class of compounds with significant potential in medicinal chemistry and drug discovery. While direct experimental data on this specific molecule is limited, a comprehensive understanding of its likely chemical structure, properties, and biological potential can be derived from the extensive research on related pyrazole derivatives. The synthetic accessibility of the pyrazole scaffold and the tunability of its substituents make it a highly attractive starting point for the design of novel therapeutic agents. Further research into this and related compounds is warranted to fully explore their potential applications.

References

-

Koch, P., & Schollmeyer, D. (2024). 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole. IUCrData, 9(x241152). [Link]

-

PubChem. (n.d.). 1-(2-Chlorophenyl)diphenylmethyl-1h-pyrazole. National Center for Biotechnology Information. [Link]

-

SpectraBase. (n.d.). 1-(2-chlorophenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole. [Link]

-

PubChemLite. (n.d.). 1-(2-chlorophenyl)-3-methyl-1h-pyrazole-4-carbaldehyde. [Link]

-

Deng, X., & Mani, N. S. (n.d.). REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. Organic Syntheses Procedure. [Link]

-

PubChemLite. (n.d.). 1-(2-chlorophenyl)-3-phenyl-1h-pyrazole-5-carboxylic acid. [Link]

-

El-Sayed, N. N. E., et al. (2018). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 23(10), 2537. [Link]

-

CAS Common Chemistry. (n.d.). 1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine. [Link]

-

PubChemLite. (n.d.). 1-(2-chlorophenyl)-1h-pyrazole-3-carboxylic acid. [Link]

-

PubChem. (n.d.). Disperse Blue 79:1. National Center for Biotechnology Information. [Link]

-

Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(19), 2011-2035. [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). [Link]

-

Ghaedi, A., et al. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene: Synthesis, Characterization and Photochromic Study. Molecules, 18(8), 9031-9041. [Link]

-

Talaviya, R., et al. (2022). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 264, 01001. [Link]

-

PubChem. (n.d.). C.I. Disperse Blue 79. National Center for Biotechnology Information. [Link]

-

de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 667512. [Link]

-

PubChem. (n.d.). 2-Oxepanone, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane, 2-hydroxyethyl acrylate-blocked. National Center for Biotechnology Information. [Link]

-

CAS Common Chemistry. (n.d.). 1-[[3-(Dimethylamino)propyl]amino]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoro-2-pentadecanol. [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epj-conferences.org [epj-conferences.org]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. 1-(2-Chlorophenyl)diphenylmethyl-1h-pyrazole | C22H17ClN2 | CID 138986959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 1-(2-chlorophenyl)-3-methyl-1h-pyrazole-4-carbaldehyde (C11H9ClN2O) [pubchemlite.lcsb.uni.lu]

- 7. PubChemLite - 1-(2-chlorophenyl)-3-phenyl-1h-pyrazole-5-carboxylic acid (C16H11ClN2O2) [pubchemlite.lcsb.uni.lu]

- 8. PubChemLite - 1-(2-chlorophenyl)-1h-pyrazole-3-carboxylic acid (C10H7ClN2O2) [pubchemlite.lcsb.uni.lu]

- 9. mdpi.com [mdpi.com]

- 10. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. rsc.org [rsc.org]

- 13. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. download.basf.com [download.basf.com]

Technical Guide: The Role of 1-(2-Chlorophenyl)-3-methyl-1H-pyrazole in Pharmaceutical & Agrochemical Synthesis

[1]

Executive Summary

1-(2-Chlorophenyl)-3-methyl-1H-pyrazole represents a "privileged scaffold" in modern medicinal and agrochemical chemistry.[1] Its structural utility lies in the orthogonal twist induced by the ortho-chloro substituent on the N1-phenyl ring, which disrupts planarity and creates unique binding vectors for protein targets (e.g., p38 MAP kinases) and enzyme active sites (e.g., Protoporphyrinogen Oxidase - PPO).

This guide details the process chemistry, regioselective synthesis, and downstream applications of this intermediate.[2] It is designed for process chemists and medicinal scientists optimizing routes for high-value APIs and herbicides.[1]

Chemical Identity & Physicochemical Profile[1][3][4][5][6]

| Parameter | Specification |

| Chemical Name | 1-(2-Chlorophenyl)-3-methyl-1H-pyrazole |

| Molecular Formula | C₁₀H₉ClN₂ |

| Molecular Weight | 192.64 g/mol |

| Key Structural Feature | Ortho-chloro induced dihedral twist (>45°) |

| Primary Application | Scaffold for 5-functionalized pyrazoles (carboxylic acids, amides) |

| Related CAS | 618102-00-4 (5-carboxylic acid derivative); 15943-84-7 (4-chloro isomer) |

Structural Significance

The steric bulk of the chlorine atom at the ortho position of the N-phenyl ring forces the phenyl group to rotate out of the plane of the pyrazole ring. This conformation is critical for:

Synthetic Pathways & Process Chemistry[1][8][9]

The synthesis of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole is governed by the principle of regiocontrol .[1] The reaction of 2-chlorophenylhydrazine with unsymmetrical 1,3-dicarbonyl equivalents often yields a mixture of 3-methyl and 5-methyl isomers.[1]

Core Synthesis: Regioselective Cyclocondensation

To achieve the desired 3-methyl isomer exclusively, process chemists must control the initial nucleophilic attack of the hydrazine.[1]

Protocol:

-

Reagents: 2-Chlorophenylhydrazine hydrochloride + 4,4-Dimethoxy-2-butanone (Acetylacetaldehyde dimethyl acetal).

-

Solvent System: Ethanol/Water or fluorinated alcohols (TFE) to enhance regioselectivity.[1]

-

Mechanism: The terminal nitrogen of the hydrazine (NH2) is the most nucleophilic and attacks the most electrophilic carbonyl.[1] By using an acetal-protected aldehyde, we direct the attack to the ketone, ensuring the methyl group ends up at position 3.

Diagram 1: Regioselective Synthesis Workflow

Caption: Regioselective cyclization pathway using masked 1,3-dicarbonyls to favor the 3-methyl isomer over the 5-methyl impurity.[1]

Downstream Pharmaceutical & Agrochemical Utility

Once synthesized, the 1-(2-chlorophenyl)-3-methyl-1H-pyrazole scaffold is rarely the final API.[1] It serves as a Linchpin Intermediate for functionalization at the C-4 and C-5 positions.[1]

A. Pharmaceutical: p38 MAP Kinase Inhibitors

In drug discovery, this scaffold is used to generate inhibitors for inflammatory pathways.[1]

-

Mechanism: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor for the kinase hinge region (e.g., Met109 in p38α).[1]

-

Functionalization: The C-5 position is lithiated (n-BuLi) and quenched with CO₂ to form 1-(2-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS 618102-00-4).[1] This acid is then coupled with amines to form amide-based inhibitors.[1]

B. Agrochemical: PPO Inhibitors

The 1-aryl-3-methylpyrazole core is fundamental to Protoporphyrinogen Oxidase (PPO) inhibiting herbicides.[1]

-

Example Class: Analogs of Pyraflufen-ethyl.

-

Role: The 2-chlorophenyl group mimics the twisted biaryl system required to inhibit chlorophyll biosynthesis, leading to rapid necrosis in target weeds.[1]

Diagram 2: Downstream API Synthesis Flow

Caption: Divergent synthesis showing the conversion of the core scaffold into high-value pharmaceutical and agrochemical precursors.[1]

Experimental Protocol: Synthesis of the 5-Carboxylic Acid Derivative

Objective: Conversion of the core scaffold to the versatile 5-carboxylic acid intermediate.

-

Setup: Flame-dried 3-neck flask under Argon atmosphere.

-

Dissolution: Dissolve 1-(2-chlorophenyl)-3-methyl-1H-pyrazole (1.0 eq) in anhydrous THF (10 volumes). Cool to -78°C.[1]

-

Lithiation: Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 30 minutes. Maintain internal temperature < -70°C.

-

Note: The ortho-chloro group is stable at -78°C, but higher temperatures may risk benzyne formation or lithium-halogen exchange.[1]

-

-

Carboxylation: Bubble dry CO₂ gas through the solution for 1 hour.

-

Quench: Warm to 0°C and quench with 1M HCl until pH 2.

-

Workup: Extract with Ethyl Acetate. Wash with brine.[1] Dry over Na₂SO₄.[1]

-

Purification: Recrystallize from Ethanol/Water to yield the white crystalline acid.[1]

Quality Control & Impurity Profiling

Validating the identity of this intermediate requires distinguishing it from its regioisomers.[1]

| Analytical Method | Diagnostic Signal | Purpose |

| 1H NMR (DMSO-d₆) | δ 2.25 ppm (s, 3H) | Confirms 3-Methyl group.[1] |

| 1H NMR (DMSO-d₆) | δ 6.60 ppm (s, 1H) | Confirms C-4 Proton (Singlet).[1] |

| NOESY NMR | No correlation between Methyl and Phenyl protons | Proves 3-Methyl (remote) vs 5-Methyl (proximal).[1] |

| HPLC (C18 Column) | Retention Time shift | Separates 3-Me (more polar) from 5-Me isomer.[1] |

Safety & Handling

-

Hydrazine Toxicity: The starting material, 2-chlorophenylhydrazine, is a potential sensitizer and suspected carcinogen.[1] All initial cyclization steps must be performed in a closed system or fume hood.[1]

-

Lithiation Risks: Handling n-BuLi requires strict anhydrous conditions to prevent fire hazards.[1]

-

Skin Absorption: Pyrazole derivatives can penetrate skin; nitrile gloves are recommended.[1]

References

-

Regioselective Synthesis of Pyrazoles

-

Agrochemical Applications (PPO Inhibitors)

-

Pharmaceutical Scaffold Utility

- Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and SAR studies.

- Source:RSC Advances.

-

URL:[Link]

-

Process Chemistry (Fluorinated Solvents)

Sources

- 1. Tris(2-pyridylmethyl)amine | C18H18N4 | CID 379259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US5128480A - Preparation of 3-methylpyrazole - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Toxicity and Safety of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Data Gap for a Novel Pyrazole Derivative

1-(2-chlorophenyl)-3-methyl-1H-pyrazole is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development for their wide range of biological activities.[1] Professionals in research and development are frequently tasked with handling novel chemical entities for which comprehensive toxicological data is not yet available. This guide addresses this challenge directly.

Due to the limited public data specifically for 1-(2-chlorophenyl)-3-methyl-1H-pyrazole, this document establishes a robust, scientifically-grounded safety and toxicity profile by leveraging data from structurally analogous pyrazole derivatives. By examining close structural relatives, we can predict, with a reasonable degree of scientific confidence, the likely hazards and necessary precautions. This approach, known as "read-across," is a cornerstone of chemical safety assessment in the absence of direct experimental data.

This guide is structured to provide not just a list of potential hazards, but an in-depth understanding of the causality behind safety protocols and toxicological assessments, empowering researchers to make informed decisions in the laboratory.

Section 1: Predicted Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, pyrazole derivatives with similar substitutions consistently exhibit a specific hazard profile. The data from close analogues, such as 1-(2-Chlorophenyl)-5-methyl-1H-pyrazole and 3-Methyl-1-phenyl-2-pyrazolin-5-one, strongly suggest that 1-(2-chlorophenyl)-3-methyl-1H-pyrazole should be handled as a hazardous substance.[2][3]

Anticipated GHS Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][3]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[2][3]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[2][3]

The signal word "Warning" and the GHS07 pictogram (exclamation mark) are appropriate for these classifications.[2]

Section 2: Comprehensive Safety and Handling Protocols

The predicted hazard profile necessitates stringent adherence to standard laboratory safety protocols. The following measures are derived from safety data sheets of closely related pyrazole compounds and represent best practices for handling this class of chemicals.[2][4]

Personal Protective Equipment (PPE)

The primary routes of exposure are inhalation, ingestion, and dermal contact. Therefore, a multi-layered PPE approach is mandatory.

-

Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[2][4]

-

Skin Protection:

-

Respiratory Protection: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[2]

Handling and Storage

Proper handling and storage are critical to minimize risk to personnel and the environment.

-

Safe Handling:

-

Storage Conditions:

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

| Exposure Route | First-Aid Procedure |

| If Inhaled | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4] |

| In Case of Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[4] |

| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician.[4][7] |

| If Swallowed | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3] |

Section 3: Toxicological Profile Based on Analogue Data

While specific toxicological studies on 1-(2-chlorophenyl)-3-methyl-1H-pyrazole are not publicly available, a profile can be constructed from existing data on its analogues. This provides a valuable, albeit predictive, overview of its potential biological effects.

Acute Toxicity

The primary concern for acute toxicity is through the oral route.

-

Oral: Classified as Category 4, "Harmful if swallowed."[2] The oral LD50 for a related compound, 3-Methyl-1-phenyl-5-pyrazolone, in rats is 1,915 mg/kg.[3] This value suggests moderate acute toxicity. Symptoms observed in animal studies with related compounds include hypoactivity, piloerection, and dyspnoea.[8]

-

Dermal & Inhalation: While specific data is limited, the GHS classification for skin irritation implies that dermal absorption could be a route of toxicity. Handling in a fume hood is essential to mitigate inhalation risks.

Irritation and Sensitization

-

Skin Irritation: Pyrazole derivatives are consistently classified as skin irritants.[2][3] Prolonged or repeated contact may cause dermatitis.

-

Eye Irritation: Causes serious eye irritation, with potential for redness, pain, and damage if not promptly addressed.[2][3]

-

Respiratory Irritation: As a fine powder, the compound is likely to cause respiratory tract irritation upon inhalation, leading to symptoms such as coughing and shortness of breath.[2][3]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

Long-term studies on closely related compounds are limited. A carcinogenicity study on 1-phenyl-3-methyl-5-pyrazolone in rats and mice showed no evidence of carcinogenicity under the bioassay conditions.[1] However, this does not preclude the possibility for the target compound, and it should be handled as a compound with unknown long-term effects.

| Toxicological Endpoint | Finding for Analogue Compounds | Reference |

| Acute Oral Toxicity (Rat, LD50) | 1,915 mg/kg (for 3-Methyl-1-phenyl-5-pyrazolone) | [3] |

| Skin Irritation | Causes skin irritation (Category 2) | [2][3] |

| Eye Irritation | Causes serious eye irritation (Category 2) | [2][3] |

| Respiratory Irritation | May cause respiratory irritation (STOT SE 3) | [2][3] |

| Carcinogenicity | No evidence for 1-phenyl-3-methyl-5-pyrazolone | [1] |

Section 4: Experimental Protocol for In-Vitro Cytotoxicity Assessment

To address the data gap for a novel compound, a logical first step is to determine its effect on cell viability. The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cytotoxicity.[9][10]

Principle

Metabolically active, viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of living cells. The crystals are then solubilized, and the absorbance is measured, allowing for the quantification of cell viability.[11]

Step-by-Step Methodology

-

Cell Plating:

-

Compound Treatment:

-

Prepare a stock solution of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Carefully remove the medium from the cells and replace it with 100 µL of medium containing the different compound concentrations. Include vehicle control (DMSO at the highest concentration used) and untreated control wells.

-

Incubate for an exposure period of 24 to 72 hours.[10]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Data Acquisition:

-

Carefully aspirate the medium containing MTT without disturbing the cells or the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.[12]

-

Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[13]

-

Measure the absorbance at 570 nm using a microplate reader.[14]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percent viability against the log of the compound concentration to generate a dose-response curve.

-

Determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

-

Conclusion

While direct toxicological data for 1-(2-chlorophenyl)-3-methyl-1H-pyrazole is scarce, a robust safety framework can be established through the analysis of its close structural analogues. The evidence strongly suggests that this compound should be handled as a hazardous chemical, with the potential to cause acute oral toxicity, as well as skin, eye, and respiratory irritation. The implementation of rigorous safety protocols, including the consistent use of appropriate PPE and engineering controls like a chemical fume hood, is paramount. For any research program involving this or other novel chemical entities, the logical progression from predictive toxicology to empirical in-vitro testing, such as the MTT assay described herein, is a critical step in ensuring laboratory safety and building a comprehensive understanding of the compound's biological effects.

References

-

Assay Guidance Manual. (2013). Cell Viability Assays. National Center for Biotechnology Information. [Link]

-

Creative Bioarray. (n.d.). Resazurin Assay Protocol. [Link]

-

LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. [Link]

-

Dici, E., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. PMC. [Link]

-

Mahoney, L. (2025). Resazurin cell viability assay in hiPSC-derived ineurons. Protocols.io. [Link]

-

Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. [Link]

-

Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

-

National Toxicology Program. (1978). TR-141: 1-Phenyl-3-methyl-5-pyrazolone (CASRN 89-25-8). [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

-

European Commission. (2006). Opinion on phenyl methyl pyrazolone. [Link]

-

Environmental Protection Agency. (2025). 5-(Furan-2-yl)-1H-pyrazol-3-amine - GHS Data. [Link]

-

LookChem. (n.d.). Cas 288-13-1,Pyrazole. [Link]

-

PubChem. (n.d.). 3-methyl-1-phenyl-1H-pyrazole. [Link]

-

Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. [Link]

-

PubChem. (n.d.). Pyrazole. [Link]

Sources

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. ec.europa.eu [ec.europa.eu]

- 9. merckmillipore.com [merckmillipore.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

The 2-Chlorophenyl Group as a Modulator of Pyrazole Ring Electronics: A Technical Guide

Executive Summary: The substitution of a pyrazole ring with a 2-chlorophenyl group introduces a complex interplay of electronic and steric effects that significantly modulates the molecule's overall properties. This guide provides an in-depth analysis of these interactions, targeting researchers, medicinal chemists, and drug development professionals. We dissect the inherent electronic nature of both the pyrazole nucleus and the 2-chlorophenyl substituent, culminating in a synthesized understanding of their combined influence. This document details the theoretical underpinnings, provides field-proven experimental and computational protocols for characterization, and contextualizes the importance of these electronic properties in the rational design of novel therapeutics and functional materials.

Introduction: The Strategic Role of Substituents on the Pyrazole Scaffold

Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, represent a "privileged scaffold" in medicinal chemistry.[1] Their derivatives are known to exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2] The biological and physicochemical properties of a pyrazole derivative are not intrinsic to the core alone; they are exquisitely tuned by the nature and position of its substituents.

The strategic placement of substituents alters the electron density distribution, pKa, lipophilicity, and steric profile of the molecule. These modifications directly impact crucial pharmacological parameters such as binding affinity to biological targets, membrane permeability, and metabolic stability.[2] Among the vast array of possible substituents, the 2-chlorophenyl group is of particular interest. It offers a unique combination of inductive electron withdrawal, weak resonance donation, and significant steric influence, making it a powerful tool for fine-tuning molecular properties. Understanding the precise electronic consequences of this substitution is paramount for the rational design of next-generation pyrazole-based compounds.

Deconstructing the Components: Inherent Electronic Properties

To comprehend the combined system, one must first understand the electronic character of each component part: the pyrazole ring and the 2-chlorophenyl group.

The Pyrazole Ring: An Aromatic Diazole

The pyrazole ring is an aromatic system with 6 π-electrons delocalized across the five atoms. Its key electronic features include:

-

Nitrogen Environments: It contains a "pyrrole-like" nitrogen (N1) which is sp2-hybridized and contributes two electrons to the aromatic system, and a "pyridine-like" nitrogen (N2) which is also sp2-hybridized but contributes only one electron, with its lone pair residing in an sp2 orbital in the plane of the ring.

-

Basicity and Acidity: The pyridine-like N2 atom is the primary site of protonation, making pyrazole a weak base (pKa of the conjugate acid is ~2.5).[1] The N1 proton is weakly acidic, allowing for deprotonation under strong basic conditions.

-

Electron Distribution: The ring is generally considered electron-rich, though the electronegative nitrogen atoms create a non-uniform charge distribution. Computational studies show that the C4 position has the highest electron density, making it the most susceptible to electrophilic attack.[2]

The 2-Chlorophenyl Group: A Battle of Induction and Resonance

The electronic effect of a substituent on an aromatic ring is a balance of two primary forces: the inductive effect and the resonance (or mesomeric) effect.

-

Inductive Effect (-I): Chlorine is more electronegative than carbon, leading to a strong electron-withdrawing inductive effect. It pulls electron density away from the phenyl ring through the sigma bond framework. This effect is strongest at the point of attachment and diminishes with distance.

-

Resonance Effect (+R): The chlorine atom possesses lone pairs of electrons that can be delocalized into the π-system of the phenyl ring. This is an electron-donating effect that increases electron density, particularly at the ortho and para positions.

-

The Net Effect: For halogens, the inductive (-I) effect is dominant over the weaker resonance (+R) effect. Therefore, the 2-chlorophenyl group is a net electron-withdrawing and deactivating substituent.

A critical challenge in quantifying the effect of a 2- (or ortho-) substituent is the introduction of steric hindrance.[3][4] This steric clash can force the phenyl ring to twist out of the plane of the pyrazole ring, disrupting π-conjugation between the two systems.[5] This twisting can diminish the electronic communication (both resonance and inductive effects) between the rings, an effect not captured by standard Hammett parameters which typically exclude ortho substituents.[3][4]

Synergistic Effects: The 2-Chlorophenylpyrazole System

When the 2-chlorophenyl group is attached to a pyrazole ring (typically at the N1 position), its electronic influence manifests in several key ways.

Modulation of Basicity (pKa)

The net electron-withdrawing nature of the 2-chlorophenyl group pulls electron density away from the pyrazole ring. This reduces the electron density on the pyridine-like N2 nitrogen, making its lone pair less available to accept a proton. Consequently, the introduction of a 2-chlorophenyl group is expected to decrease the basicity of the pyrazole ring, resulting in a lower pKa value for its conjugate acid compared to an unsubstituted or alkyl-substituted pyrazole.

Redistribution of Electron Density

Computational studies, such as those employing Density Functional Theory (DFT), are invaluable for visualizing the electronic landscape of these molecules.[6] Key findings often include:

-

Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution across the molecule. In a 1-(2-chlorophenyl)pyrazole, the most negative potential (red regions, indicating electron richness) is typically localized around the pyridine-like N2 atom, confirming it as the primary site for electrophilic attack or hydrogen bonding. The region around the chlorine atom and the pyrazole N-H (if present) will show positive potential (blue regions).

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. In many chlorophenyl-substituted pyrazoles, the HOMO is delocalized across both the pyrazole and phenyl rings, while the LUMO may be similarly distributed.[6] The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. The electron-withdrawing 2-chlorophenyl group generally lowers the energies of both orbitals.

Steric and Conformational Impact

As confirmed by X-ray crystallography studies, the steric bulk of the ortho-chloro substituent often forces a significant dihedral angle between the planes of the pyrazole and phenyl rings.[7] This twisting has a profound electronic consequence: it reduces the overlap between the π-orbitals of the two rings. This disruption of conjugation can:

-

Lessen the electronic influence of the phenyl group on the pyrazole ring.

-

Alter the molecule's absorption of UV-Vis light (photophysical properties).

-

Change the shape of the molecule, which can dramatically affect how it fits into the binding pocket of a biological target.

Experimental and Computational Characterization

A multi-faceted approach combining computational modeling and empirical experimentation is required for a comprehensive understanding.

Computational Chemistry Workflow

Quantum chemical calculations provide deep insight into the electronic structure. Density Functional Theory (DFT) is a widely used and effective method.[6]

-

Structure Generation: Build the 3D structure of the 1-(2-chlorophenyl)pyrazole molecule using molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry Optimization:

-

Causality: This step is crucial to find the lowest energy (most stable) conformation of the molecule. Electronic properties are highly dependent on geometry.

-

Method: Perform a full geometry optimization using DFT. A common and robust functional/basis set combination is B3LYP/6-31G(d). For higher accuracy, especially with non-covalent interactions, larger basis sets like 6-311++G(d,p) can be used.

-

Validation: Confirm the optimization has reached a true minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

-

-

Electronic Property Calculation: Using the optimized geometry, perform a single-point energy calculation to derive key electronic descriptors.

-

HOMO/LUMO Energies: Analyze the energies and spatial distribution of the frontier molecular orbitals.

-

Molecular Electrostatic Potential (MEP): Generate an MEP surface mapped onto the electron density to visualize electrophilic and nucleophilic sites.

-

Mulliken or NBO Population Analysis: Calculate the partial atomic charges on each atom to quantify electron distribution.

-

-

Data Interpretation:

-

Analyze the dihedral angle between the phenyl and pyrazole rings to assess steric impact.

-

Compare the calculated HOMO-LUMO gap with related molecules to predict relative reactivity.

-

Use the MEP map and atomic charges to predict sites of intermolecular interactions (e.g., hydrogen bonding).

-

Caption: Workflow for computational analysis of 2-chlorophenylpyrazoles.

Experimental pKa Determination

The pKa is a fundamental measure of a molecule's acidity/basicity. Potentiometric titration is a standard method for its determination.

-

System Calibration:

-

Causality: Accurate pH measurement is the foundation of this technique. Calibration ensures the electrode response is linear and correct.

-

Procedure: Calibrate the pH meter and electrode using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa.

-

-

Sample Preparation:

-

Causality: The solvent system must be chosen carefully to ensure solubility of the compound while allowing for accurate pH measurement. Co-solvents are often necessary for organic molecules.

-

Procedure: Prepare a solution of the 2-chlorophenylpyrazole derivative of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., 50:50 ethanol:water). Include an inert electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.

-

-

Titration:

-

Procedure: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25.0 °C). Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) if measuring the pKa of the conjugate acid (basicity of N2). Add the titrant in small, precise increments, recording the pH after each addition.

-

-

Data Analysis:

-

Procedure: Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

Validation: The pKa is the pH at which the pyrazole is exactly half-protonated. This corresponds to the midpoint of the steepest part of the titration curve (the half-equivalence point). Alternatively, a Gran plot or derivative plots can be used for more precise determination of the equivalence point.

-

-

Reporting: Report the determined pKa value along with the temperature and solvent system used, as pKa is dependent on these conditions.

Summary of Electronic Parameters

The electronic influence of substituents can be quantitatively compared using established parameters.

| Parameter | Description | Typical Value/Effect for 2-Chlorophenyl |

| Hammett Constant (σ) | Quantifies the electron-donating or -withdrawing ability of a substituent. Positive values indicate electron withdrawal. | The standard Hammett equation is not ideal for ortho substituents due to steric effects.[3] However, the inductive effect is strong, and a positive σ value is expected, similar to or greater than σmeta (+0.37). |

| pKa | A measure of basicity (for the conjugate acid). | Lower than unsubstituted pyrazole (~2.5). The exact value is solvent-dependent. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. A smaller gap often implies higher reactivity. | Generally reduced compared to pyrazoles with electron-donating groups, indicating increased electrophilicity. |

| Dihedral Angle (Pyrazole-Phenyl) | The angle between the planes of the two rings. | Typically non-zero (e.g., >30°), indicating steric clash and reduced conjugation.[7] |

Conclusion: A Tool for Rational Design

The 2-chlorophenyl group is more than a simple substituent; it is a sophisticated modulator of the electronic and steric properties of the pyrazole ring. Its dominant electron-withdrawing inductive effect decreases the basicity of the pyrazole core and alters the overall electron density distribution. Simultaneously, its steric bulk forces a non-planar conformation, which can be strategically exploited to control conjugation and molecular shape. This detailed understanding of the electronic interplay is not merely academic. It empowers medicinal chemists and materials scientists to rationally design novel pyrazole derivatives with tailored properties, moving beyond trial-and-error synthesis toward predictable, function-oriented molecular engineering.

References

- Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. (n.d.). Google Scholar.

-

Gomes, P. A. C., & Silva, A. M. S. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 30. [Link]

-

Elguero, J., et al. (1999). Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. ResearchGate. [Link]

-

Gomes, P. A. C., & Silva, A. M. S. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

-

A review on Pyrazole derivatives of pharmacological potential. (n.d.). Journal of Pharmaceutical and BioSciences. Retrieved February 24, 2026, from [Link]

-

N-Heterocyclic Olefins of Pyrazole and Indazole. (2025). American Chemical Society. [Link]

-

Indirect determination of the protonation constants pKa(B/BH+) of substituted pyrazoles and indazoles from electrochemical results. (n.d.). Canadian Science Publishing. Retrieved February 24, 2026, from [Link]

-

Shah, P., et al. (2020). Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response. ResearchGate. [Link]

-

Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (n.d.). Dhaka University Journal of Pharmaceutical Sciences. Retrieved February 24, 2026, from [Link]

-

Shah, S., et al. (2016). Current status of pyrazole and its biological activities. PMC. [Link]

-

Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. (2025). ResearchGate. [Link]

-

Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. (n.d.). University of Toronto. Retrieved February 24, 2026, from [Link]

-

Hammett equation. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

-

Hammett Equation. (n.d.). University of Wisconsin-Madison. Retrieved February 24, 2026, from [Link]

-

Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. (n.d.). Research Journal of Pharmacy and Technology. Retrieved February 24, 2026, from [Link]

-

Chemistry and Therapeutic Review of Pyrazole. (2017). ResearchGate. [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). PMC. [Link]

-

3-[3-(4-chlorophenyl)-1H-pyrazol-1-yl]prop-2-enal. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

-

Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. (2023). MDPI. [Link]

-

Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). EPJ Web of Conferences. [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC. [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

-

1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

-

The application of the Hammett equation to ortho-substituted benzene reaction series. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Unit 4: Free Energy Relationships. (n.d.). University of Texas at Austin. Retrieved February 24, 2026, from [Link]

-

THE APPLICATION OF THE HAMMETT EQUATION TO ORTHO-SUBSTITUTED BENZENE REACTION SERIES. (n.d.). Canadian Science Publishing. Retrieved February 24, 2026, from [Link]

-

Hammett substituent constants. (n.d.). Stenutz. Retrieved February 24, 2026, from [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. web.viu.ca [web.viu.ca]

- 4. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 5. Computational NMR Study of Benzothienoquinoline Heterohelicenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]

Methodological & Application

Application Note: Regioselective Synthesis Protocols for 1-Aryl-3-Methylpyrazoles

Introduction: The Significance of the 1-Aryl-3-Methylpyrazole Scaffold

The 1-aryl-3-methylpyrazole core is a privileged heterocyclic motif that forms the structural backbone of numerous compounds with significant applications across pharmaceuticals and agrochemicals.[1][2] Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[1] The precise arrangement of substituents on the pyrazole ring is critical for biological efficacy, making the regioselective synthesis of specific isomers, such as the 1-aryl-3-methyl configuration, a paramount challenge for synthetic chemists.

This guide provides an in-depth analysis of field-proven and modern protocols for the regioselective synthesis of 1-aryl-3-methylpyrazoles. We will move from the classical Knorr synthesis, detailing strategies to overcome its inherent regioselectivity issues, to contemporary methods that offer unambiguous control over the isomeric outcome.

Part 1: The Classical Approach: Mastering the Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported in 1883, is the traditional and most fundamental method for constructing the pyrazole ring.[3][4] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5][6][7]

The Mechanism and the Regioselectivity Challenge

The synthesis of a 1-aryl-3-methylpyrazole typically employs an arylhydrazine and an unsymmetrical β-diketone like acetylacetone (pentane-2,4-dione). The reaction proceeds via the formation of a hydrazone intermediate, followed by cyclization and dehydration.[3][5] The core challenge arises from the unsymmetrical nature of the diketone. The initial nucleophilic attack of the substituted nitrogen (N1) of the arylhydrazine can occur at either of the two distinct carbonyl carbons, leading to a mixture of two regioisomeric products: the desired 1-aryl-3-methylpyrazole and the undesired 1-aryl-5-methylpyrazole.

Figure 1: The regioselectivity challenge in the Knorr synthesis.

Strategies for Regiocontrol

Controlling the regiochemical outcome of the Knorr synthesis hinges on manipulating the relative electrophilicity of the two carbonyl carbons and the stability of the reaction intermediates.

-

Solvent Effects: The choice of solvent plays a crucial role. While traditional protocols often use protic solvents like ethanol or acetic acid, which can lead to poor selectivity, aprotic solvents with high dipole moments have proven superior.[8] Solvents such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP) significantly enhance regioselectivity.[8] This is attributed to their ability to stabilize charged intermediates and influence the initial condensation step, favoring attack at the more sterically accessible carbonyl group.

-

pH and Acid Catalysis: The reaction is profoundly influenced by pH. Acid catalysis activates the carbonyl oxygen for nucleophilic attack.[3] By carefully controlling the acidity, it is possible to selectively protonate one carbonyl group over the other, thereby directing the initial attack of the arylhydrazine. For instance, adding a catalytic amount of a strong acid like HCl can improve both the reaction rate and the yield of the desired isomer.[8]

Protocol 1: Optimized Knorr Condensation for 1-Aryl-3-Methyl-5-Phenylpyrazole

This protocol is based on a highly regioselective procedure that leverages an optimized solvent system to achieve high yields of the target isomer.[1][8]

Materials:

-

Phenylhydrazine (1.0 equiv)

-

1-Phenylbutane-1,3-dione (1.0 equiv)

-

N,N-Dimethylacetamide (DMAc)

-

10 N Aqueous Hydrochloric Acid (HCl) (0.5 equiv)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 1-phenylbutane-1,3-dione (1.0 equiv) in DMAc, add phenylhydrazine (1.0 equiv) at room temperature.

-

Add 10 N aqueous HCl (0.5 equiv) dropwise to the stirring mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure 1-aryl-3-methyl-5-phenylpyrazole.

Causality: The use of DMAc as the solvent is critical for achieving high regioselectivity, favoring the formation of the 1,3-disubstituted pyrazole.[8] The addition of aqueous HCl catalyzes the dehydration steps, increasing the overall reaction yield.[8]

Part 2: Modern Strategies for Unambiguous Regioselectivity

To circumvent the inherent limitations of the classical Knorr synthesis, several modern methods have been developed that provide absolute regiocontrol by design. These strategies often rely on precursors where the two electrophilic centers have been chemically differentiated.

Synthesis from Thio-Activated 1,3-Dicarbonyl Surrogates

A powerful strategy involves the use of precursors like α-oxoketene dithioacetals or β-oxodithioesters.[9] In these molecules, one carbonyl group is replaced by a more reactive thio-functionalized equivalent. The cyclocondensation with arylhydrazines proceeds through a highly predictable pathway, as the initial nucleophilic attack occurs preferentially at the carbon atom of the C=S bond or the carbon bearing the methylthio leaving group.

Figure 2: Workflow for regiospecific synthesis via a thio-activated precursor.

Protocol 2: Regiospecific Synthesis of 1-Aryl-3-methyl-5-(methylthio)pyrazole

This protocol demonstrates the cyclocondensation of an arylhydrazine with a β-oxodithioester, which is readily accessible from an active methylene ketone.[9]

Materials:

-

Arylhydrazine hydrochloride (1.1 equiv)

-

3,3-Bis(methylthio)-1-(pyridin-2-yl)prop-2-en-1-one (β-oxodithioester precursor) (1.0 equiv)

-

Ethanol

-

Triethylamine (Et₃N)

-

Silica gel for chromatography

Procedure:

-

Suspend the β-oxodithioester precursor (1.0 equiv) and arylhydrazine hydrochloride (1.1 equiv) in ethanol.

-

Add triethylamine (2.5 equiv) to the suspension and reflux the mixture for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Add water to the residue and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to afford the pure 1-aryl-3-methyl-5-(methylthio)pyrazole as a single regioisomer.

Causality: The regioselectivity is controlled by the inherent electronic differences between the ketone carbonyl and the carbon of the ketene dithioacetal. The arylhydrazine's terminal nitrogen (NH₂) attacks the β-carbon of the enone system, leading to the displacement of a methylthio group and subsequent cyclization to a single pyrazole isomer.[9]

One-Pot Efficiency: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules by combining three or more reactants in a single synthetic operation.[10][11] Several MCRs have been developed for the regioselective synthesis of pyrazoles.[11][12][13][14] For instance, a copper-catalyzed three-component reaction of an enaminone, hydrazine, and an aryl halide can directly yield 1-aryl-3-substituted pyrazoles.[11]

The mechanism involves an initial cyclization of the enaminone and hydrazine to form a 3-substituted pyrazole intermediate. This is followed by a copper-catalyzed N-arylation (Ullmann coupling) with the aryl halide to install the aryl group specifically at the N1 position.[11]

Protocol 3: Copper-Catalyzed Three-Component Synthesis of 1-Aryl-3-Methylpyrazoles

This protocol describes a domino reaction that forms the pyrazole ring and performs the N-arylation in a single pot.[11]

Materials:

-

4-(Dimethylamino)but-3-en-2-one (enaminone) (1.0 equiv)

-

Hydrazine hydrate (1.2 equiv)

-

Aryl iodide (e.g., iodobenzene) (1.0 equiv)

-

Copper(I) iodide (CuI) (10 mol%)

-

L-proline (20 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

To a reaction vessel, add the enaminone (1.0 equiv), aryl iodide (1.0 equiv), CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 equiv).

-

Add DMSO as the solvent, followed by hydrazine hydrate (1.2 equiv).

-

Heat the reaction mixture at 110 °C for 12-16 hours under an inert atmosphere (e.g., Argon or Nitrogen).

-

After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by flash column chromatography to obtain the 1-aryl-3-methylpyrazole.

Causality: This one-pot process is highly regioselective because the pyrazole ring is formed first from the enaminone, which unambiguously places the methyl group at the 3-position. The subsequent Ullmann coupling reaction specifically arylates the N1 position of the pre-formed pyrazole ring.[11]

Part 3: Comparative Analysis of Synthetic Protocols

The choice of synthetic protocol depends on factors such as substrate availability, desired scale, and tolerance for isomeric impurities.

Table 1: Comparison of Regioselective Synthesis Protocols

| Protocol | Key Reactants | Primary Advantage | Key Limitation(s) | Typical Yields | Regioselectivity |

|---|---|---|---|---|---|

| Optimized Knorr | Arylhydrazine, β-Diketone | Simple, readily available starting materials.[4] | Can still produce minor isomeric impurities.[9] | 60-98%[1][8] | High to Excellent |

| Thio-Activated Precursor | Arylhydrazine, β-Oxodithioester | Essentially absolute regiocontrol.[9][15] | Requires synthesis of a specialized precursor. | 70-90%[9] | Excellent (Single Isomer) |

| Copper-Catalyzed MCR | Enaminone, Hydrazine, Aryl Halide | High efficiency, one-pot operation.[11] | Requires transition-metal catalyst; may not tolerate all functional groups. | 65-85%[11] | Excellent (Single Isomer) |

Conclusion

The regioselective synthesis of 1-aryl-3-methylpyrazoles is a well-addressed challenge in modern organic chemistry with multiple reliable solutions. While the classical Knorr synthesis can be optimized with careful selection of solvents and catalysts to provide high regioselectivity, its potential for isomeric contamination remains. For applications demanding absolute isomeric purity, modern strategies are superior. The use of chemically differentiated precursors like β-oxodithioesters provides unambiguous regiocontrol through a predictable cyclization pathway. Furthermore, multicomponent reactions represent the state-of-the-art in synthetic efficiency, enabling the construction and N-arylation of the pyrazole core in a single, highly regioselective operation. The protocols and insights provided herein equip researchers with a robust toolkit to select and execute the most appropriate synthesis for their specific research and development needs.

References

-

Faria, J. V., et al. (2017). Recent Advances in the Synthesis of Pyrazoles: A Review. Molecules, 22(9), 1431. [Link]

-

Aggarwal, N., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI, 28(18), 6523. [Link]

-

Kumar, V., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI, 4(3), 65. [Link]

-

Costanzo, P., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. PMC, 15(3), 888. [Link]

-

Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

-

Ila, H., et al. (2005). Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles. The Journal of Organic Chemistry, 70(23), 9644-9647. [Link]

-

Fair, R. J., & Kormos, C. M. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]

-

Kumar, S. V., et al. (2013). Cyclocondensation of arylhydrazines with 1,3-bis(het)arylmonothio-1,3-diketones and 3-(methylthio)-1,3-bis(het)aryl-2-propenones: synthesis of 1-aryl-3,5-bis(het)arylpyrazoles with complementary regioselectivity. The Journal of Organic Chemistry, 78(10), 4960-4973. [Link]

-

Knorr, L. (1883). Knorr Pyrazole Synthesis. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]

-

Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]

-

Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-231. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

-

Basavaraju, P., et al. (2017). Regioselective synthesis and biological studies of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives as potential antiproliferative agents. Molecular and Cellular Biochemistry, 426(1-2), 149-160. [Link]

-

Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Semantic Scholar. [https://www.semanticscholar.org/paper/Multicomponent-syntheses-of-pyrazoles-via-(3-%2B-and-D%C3%B6mling-Neochoritis/0e12a435165c4004c35e954c76a92881b2d4f24f]([Link]

-

Gosselin, F., et al. (2006). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. ResearchGate. [Link]

-

Various Authors. (n.d.). Knorr Pyrazole Synthesis. ResearchGate. [Link]

-

J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]

-

ResearchGate. (n.d.). The synthetic route of arylpyrazoles using secondary β-enamino diketone and arylhydrazine. [Link]

-

Jasiński, M., et al. (2023). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. PMC. [Link]

-

Jasiński, M., et al. (2023). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Organic Chemistry Portal. [Link]

-

Ila, H., et al. (2005). Highly regioselective synthesis of 1-aryl-3 (or 5)-alkyl/aryl-5 (or 3)-(N-cycloamino)pyrazoles. The Journal of Organic Chemistry, 70(23), 9644-7. [Link]

-

ResearchGate. (n.d.). Multicomponent synthesis of pyrazolyl-aryl-methyl-malononitrile. [Link]

-

El-Borai, M. A., et al. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Regioselective synthesis and biological studies of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives as potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. name-reaction.com [name-reaction.com]

- 6. researchgate.net [researchgate.net]

- 7. jk-sci.com [jk-sci.com]

- 8. Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. preprints.org [preprints.org]

- 15. Cyclocondensation of arylhydrazines with 1,3-bis(het)arylmonothio-1,3-diketones and 1,3-bis(het)aryl-3-(methylthio)-2-propenones: synthesis of 1-aryl-3,5-bis(het)arylpyrazoles with complementary regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

functionalization of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole at the C4 position

An Application Guide to the C4-Position Functionalization of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole

For research and development professionals in medicinal chemistry and materials science, the pyrazole scaffold is a cornerstone of molecular design. Its derivatives are integral to numerous pharmaceuticals, including analgesics, anti-inflammatories, and anticancer agents.[1][2] The 1-(2-chlorophenyl)-3-methyl-1H-pyrazole core, in particular, offers a synthetically accessible and versatile starting point for creating diverse chemical libraries. This guide provides a detailed exploration of methods to functionalize this specific pyrazole at the C4 position, a key site for modulating molecular properties.

As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyrazole ring exhibits a distinct electronic character. The combined electron-donating effect of the nitrogen atoms enriches the ring system, making it susceptible to electrophilic substitution. The C4 position is the most nucleophilic and sterically accessible site, rendering it the primary target for electrophilic attack.[1][3][4][5] This inherent reactivity provides a reliable handle for introducing a wide array of functional groups. This document outlines field-proven protocols for halogenation, formylation, and subsequent metal-catalyzed cross-coupling reactions at this C4 position.

Section 1: Electrophilic Halogenation at C4

Introduction of a halogen atom at the C4 position is a pivotal first step. It transforms the nucleophilic C4-H bond into a versatile C4-X (X = Br, I) bond, which serves as a linchpin for numerous subsequent transformations, most notably palladium-catalyzed cross-coupling reactions.[3][6] The use of N-halosuccinimides (NBS for bromination, NIS for iodination) offers a mild, efficient, and highly regioselective method for this purpose.[7][8]

Protocol: C4-Bromination using N-Bromosuccinimide (NBS)

This protocol describes the regioselective bromination of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole at the C4 position.

Core Principle: The reaction proceeds via an electrophilic aromatic substitution mechanism. NBS serves as a source of electrophilic bromine, which preferentially attacks the electron-rich C4 position of the pyrazole ring.

Experimental Workflow: C4-Halogenation

Caption: Workflow for C4-Bromination of the pyrazole substrate.

Materials:

-

1-(2-chlorophenyl)-3-methyl-1H-pyrazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH3CN), anhydrous

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium thiosulfate (Na2S2O3)

-

Brine (saturated aq. NaCl)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 1-(2-chlorophenyl)-3-methyl-1H-pyrazole (1.0 eq).

-

Dissolve the starting material in a suitable volume of anhydrous acetonitrile (approx. 0.1 M concentration).

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise over 10-15 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Upon completion, quench the reaction by adding saturated aqueous Na2S2O3 solution to consume any unreacted bromine.

-

Concentrate the mixture under reduced pressure to remove the acetonitrile.

-

Partition the residue between ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-bromo-1-(2-chlorophenyl)-3-methyl-1H-pyrazole.

Protocol: C4-Iodination using N-Iodosuccinimide (NIS)

For certain cross-coupling reactions, particularly Sonogashira coupling, the corresponding 4-iodo-pyrazole is a superior substrate.[9]

Core Principle: Similar to bromination, this is an electrophilic aromatic substitution. NIS, often activated by a catalytic amount of acid, provides the electrophilic iodine species.

Procedure: The procedure is analogous to the bromination protocol, with the following modifications:

-

Use N-Iodosuccinimide (NIS) (1.1 eq) in place of NBS.

-

The reaction may be slower; consider performing the reaction at a slightly elevated temperature (e.g., 40-50 °C) if room temperature stirring is inefficient.

-

A solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) can also be used.

Section 2: Vilsmeier-Haack Formylation at C4

The Vilsmeier-Haack reaction is a powerful and widely used method for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings.[10][11][12][13] This transformation converts the starting pyrazole into 1-(2-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde, a versatile intermediate for synthesizing a vast range of more complex molecules.[14][15][16]

Core Principle: The reaction involves the formation of the Vilsmeier reagent, a chloroiminium ion (typically [ClCH=N(CH3)2]Cl), from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl3).[17] This electrophilic species then attacks the C4 position of the pyrazole, and subsequent hydrolysis yields the aldehyde.

Caption: Mechanism of the Vilsmeier-Haack Formylation.

Protocol: C4-Formylation

Materials:

-

1-(2-chlorophenyl)-3-methyl-1H-pyrazole

-

Phosphorus oxychloride (POCl3)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Crushed ice

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO3) solution

-

Ethyl Acetate (EtOAc)

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (3.0-5.0 eq).

-

Cool the flask to 0 °C in an ice-salt bath.

-

Add POCl3 (1.5-2.0 eq) dropwise to the cold DMF with vigorous stirring. Maintain the temperature below 5 °C. The formation of the Vilsmeier reagent is exothermic. Stir for an additional 30 minutes at 0 °C after the addition is complete.

-

Add a solution of 1-(2-chlorophenyl)-3-methyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF dropwise to the freshly prepared Vilsmeier reagent.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-6 hours.[16]

-

Monitor the reaction by TLC.

-

Once complete, cool the reaction mixture to room temperature and carefully pour it onto a generous amount of crushed ice with stirring. This step is highly exothermic and should be performed in a fume hood.

-

Neutralize the acidic solution by the slow addition of a cold aqueous solution of NaOH or NaHCO3 until the pH is ~7-8.

-

The product often precipitates as a solid. If so, collect the solid by filtration, wash with cold water, and dry.

-

If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3x).